Isocarbostyril

Catalog No.
S579032
CAS No.
491-30-5
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocarbostyril

CAS Number

491-30-5

Product Name

Isocarbostyril

IUPAC Name

2H-isoquinolin-1-one

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)

InChI Key

VDBNYAPERZTOOF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CNC2=O

Synonyms

1(2H)-Isoquinolinone; Isocarbostyril; 1(2H)-Isoquinolone; 1-Isoquinolinol; 1-Oxo-1,2-dihydroisoquinoline; 2(1H)-Isoquinolinone; 2H-Isoquinolin-1-one; NSC 27273;

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=O

Isomeric SMILES

C1=CC=C2C(=C1)C=CN=C2O

Anti-tumor properties:

Several isocarbostyril alkaloids, particularly narciclasine, lycoricidine, and pancratistatin, have demonstrated promising cytotoxic (cell-killing) effects against various human cancer cell lines in laboratory studies [, ]. These studies suggest that isocarbostyril alkaloids can induce apoptosis (programmed cell death) in cancer cells through different pathways, including the activation of caspases (enzymes involved in cell death) and disruption of the cell cycle [].

Specificity towards cancer cells:

One of the most compelling features of isocarbostyril alkaloids is their selectivity towards cancer cells. Studies have shown that these compounds can exhibit cytotoxic effects on cancer cells at concentrations that do not significantly harm healthy human fibroblasts []. This selectivity is crucial for developing potential cancer treatments with minimal side effects.

Ongoing research and challenges:

While research on isocarbostyril's anti-tumor properties is encouraging, further investigation is needed to fully understand its potential as a therapeutic agent. This includes:

  • Mechanism of action: A deeper understanding of the precise mechanisms by which isocarbostyril alkaloids induce apoptosis in cancer cells is crucial for developing targeted therapies.
  • In vivo efficacy: While in vitro studies show promising results, further research is needed to evaluate the efficacy and safety of isocarbostyril alkaloids in animal models of cancer.
  • Development of derivatives: Chemical modifications of the isocarbostyril scaffold may help to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Origin and Significance:

Isocarbostyril alkaloids are found naturally in plants belonging to the Amaryllidaceae family, which includes daffodils, narcissus, and lycoris []. These compounds have gained significant interest in scientific research due to their promising antitumor properties [, , ]. Studies have shown that they can inhibit the proliferation of various cancer cell lines while exhibiting minimal toxicity towards healthy cells at specific doses [, ]. This selective cytotoxicity makes them attractive candidates for cancer drug development [, ].


Molecular Structure Analysis

The core structure of isocarbostyril consists of a central six-membered ring fused with two other aromatic rings. This core can be hydroxylated (contain OH groups) depending on the specific subtype []. Some key features of the structure include:

  • Aromatic Rings: The presence of multiple aromatic rings contributes to the rigidity and hydrophobicity of the molecule, which may be crucial for its interaction with biological targets [].
  • Hydroxyl Groups (if present): These can form hydrogen bonds with other molecules, potentially playing a role in the compound's biological activity and solubility [].
Note

Due to the existence of various isocarbostyril alkaloids, a single, definitive structure cannot be presented here.


Chemical Reactions Analysis

Synthesis:

The natural synthesis of isocarbostyril alkaloids within plants is not fully elucidated, but research is ongoing to understand the biosynthetic pathway [].

Chemical modifications:

Isocarbostyril serves as a scaffold for various derivatives. Scientists can modify the core structure by introducing different functional groups, aiming to improve potency, selectivity, and other properties for therapeutic applications [].

Data on specific reactions is currently limited, but ongoing research may provide more details in the future.


Physical And Chemical Properties Analysis

  • Narciclasine: A prominent example, has a melting point of 232-234 °C [].
  • Solubility: Isocarbostyril alkaloids generally exhibit varying degrees of solubility in organic solvents like methanol, ethanol, and DMSO [].

XLogP3

1.3

UNII

95EG3HGG1P

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

491-30-5

Wikipedia

Isoquinolin-1(2H)-one

Dates

Modify: 2023-08-15

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